(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498318
InChI: InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
SMILES:
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol

(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

CAS No.:

Cat. No.: VC16498318

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine -

Specification

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name (4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Standard InChI InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Standard InChI Key PZUZDNGNEFEKNJ-RNFRBKRXSA-N
Isomeric SMILES CN1CCO[C@H]2[C@H]1CNC2
Canonical SMILES CN1CCOC2C1CNC2

Introduction

Structural Elucidation and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine, reflects its bicyclic framework. The pyrrolidine ring (a five-membered amine) is fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom . Key stereochemical descriptors (4aR,7aR) indicate the relative configurations at the 4a and 7a positions, critical for its three-dimensional conformation.

The SMILES notation CN1CCO[C@@H]2[C@H]1CNC2\text{CN1CCO[C@@H]2[C@H]1CNC2} and InChIKey PZUZDNGNEFEKNJ-RQJHMYQMSA-N\text{PZUZDNGNEFEKNJ-RQJHMYQMSA-N} further specify the spatial arrangement, confirming the trans-fusion of the two rings . Computational models predict a collision cross-section (CCS) of 130.9 Ų for the [M+H]+ adduct, suggesting a compact, rigid structure .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC7H14N2O\text{C}_7\text{H}_{14}\text{N}_2\text{O}
Molecular Weight142.20 g/mol
CAS Registry Number138027-06-2
IUPAC Name(4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine
Stereochemical Descriptors4aR,7aR

Synthesis and Preparation Strategies

Chirality Control

The rel-configuration (relative stereochemistry) implies that the synthesis likely proceeds through a diastereoselective pathway. Chiral auxiliaries or asymmetric catalysis could enforce the desired 4aR,7aR configuration, though specific details are absent in current literature. Purification via flash column chromatography (e.g., using CH2Cl2/CH3OH/NH4OH\text{CH}_2\text{Cl}_2/\text{CH}_3\text{OH}/\text{NH}_4\text{OH}) is standard for isolating enantiomerically enriched products .

Physicochemical and Spectroscopic Properties

Solubility and Stability

No explicit solubility data are available, but the presence of a tertiary amine and ether oxygen suggests moderate polarity. Analogous compounds exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . Stability under ambient conditions is inferred from storage recommendations for similar compounds, which often advise protection from light and moisture .

Spectroscopic Characterization

  • NMR: Predicted 1H^1\text{H} NMR signals include resonances for the methyl group (~δ 1.2 ppm), oxazine protons (δ 3.5–4.0 ppm), and pyrrolidine ring protons (δ 2.5–3.2 ppm) .

  • Mass Spectrometry: The [M+H]+ ion at m/z 143.11789 aligns with the molecular formula .

Applications and Research Directions

Pharmaceutical Development

The compound’s rigid scaffold makes it a candidate for central nervous system (CNS) drug discovery. Its ability to cross the blood-brain barrier could be explored via logP calculations (predicted ~1.2) and in vitro permeability assays .

Catalysis and Materials Science

Pyrrolo-oxazines may serve as ligands in asymmetric catalysis. The tertiary nitrogen could coordinate transition metals, enabling enantioselective transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator